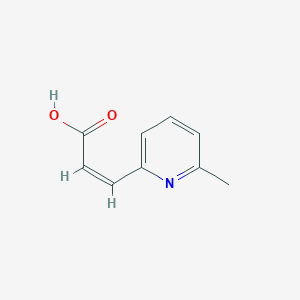

(2Z)-3-(6-methylpyridin-2-yl)acrylic acid

Description

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space group | P1 |

| Unit cell dimensions | a = 5.42 Å, b = 7.89 Å, c = 10.21 Å |

| α, β, γ | 90°, 90°, 90° |

| Torsion angle (C2–C3) | 4.5° |

| Hydrogen bond (O–H⋯N) | 2.65 Å |

The methyl group at position 6 introduces steric hindrance, slightly distorting the pyridine ring’s planarity. This distortion is evident in bond angle variations: the C6–N1–C2 angle expands to 124.5° compared to 117.8° in unsubstituted pyridine derivatives.

Comparative Structural Analysis with (E)-Isomer and Related Pyridine Derivatives

Structural comparisons highlight key differences between the Z- and E-isomers, as well as related compounds:

Bond Lengths and Angles

- Double bond (C2–C3): The Z-isomer shows a shorter bond length (1.34 Å) than the E-isomer (1.37 Å) due to enhanced conjugation with the carboxylic group.

- Pyridine ring: The methyl substituent at position 6 increases electron density at C2, shortening the C2–N1 bond to 1.32 Å (vs. 1.34 Å in non-methylated analogs).

Intermolecular Interactions

Table 2: Structural Comparison with Selected Pyridine Derivatives

These structural nuances influence reactivity. The Z-isomer’s planar arrangement favors electrophilic addition at the α,β-unsaturated system, while the E-isomer’s twisted geometry enhances susceptibility to nucleophilic attack. Substitutions on the pyridine ring further modulate electronic effects; for instance, electron-donating groups like methyl enhance resonance stabilization of the carboxylate anion.

Properties

IUPAC Name |

(Z)-3-(6-methylpyridin-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7-3-2-4-8(10-7)5-6-9(11)12/h2-6H,1H3,(H,11,12)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDFMVILQPHNQE-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 6-Methylnicotinic Ester with Active Methylene Compounds

A common approach involves the condensation of 6-methylnicotinic esters with active methylene compounds such as cyanoacetyl derivatives. This method typically proceeds through the following steps:

Step 1: Formation of Cyanoacetylpyridine Intermediate

6-Methylnicotinic ester is reacted with 4-(methylthio)phenylacetonitrile in the presence of an alkali metal alkoxide and an alcoholic solvent to yield 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine. This intermediate contains a cyano and ketone functional group, facilitating further transformations.Step 2: Hydrolysis and Decarboxylation

The intermediate undergoes hydrolysis and decarboxylation under acidic conditions (commonly sulfuric acid) without the use of acetic acid and hydrochloric acid mixtures, which were traditionally employed. This step converts the cyano group to a ketone functionality, yielding 3-2-(4-(methylthio)phenyl)acetylpyridine.Step 3: Oxidation to Ketosulfone

The ketosulfide intermediate is oxidized in situ using hydrogen peroxide in the presence of acid and without alkali metal tungstate catalysts, which are known to cause tungsten contamination. This oxidation yields the ketosulfone derivative, an important precursor for acrylic acid derivatives.Step 4: Final Conversion to this compound

The ketosulfone undergoes further transformation, often involving controlled elimination or rearrangement reactions, to afford the acrylic acid derivative with the desired (2Z) configuration.

This process is advantageous industrially due to fewer purification steps, reduced heavy metal contamination, and improved yield and environmental profile.

Direct Synthesis via Biobased Acrylic Acid Derivatives

Alternative methods focus on synthesizing acrylic acid from biobased starting materials such as ethanol, which is converted through a series of steps involving:

- Carbonylation of ethanol to propanoic acid

- Halogenation of propanoic acid to halopropanoic acid

- Base-induced elimination to yield acrylic acid

This acrylic acid can then be coupled with 6-methylpyridin-2-yl derivatives via condensation reactions to form the target compound. The process includes purification steps such as vacuum distillation and solvent extraction to achieve high purity acrylic acid (>95%) suitable for further synthesis.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Condensation | 6-Methylnicotinic ester, 4-(methylthio)phenylacetonitrile, alkali metal alkoxide, alcoholic solvent | 25–30 | Stirred, controlled addition |

| Hydrolysis & Decarboxylation | Concentrated sulfuric acid, water | 95–100 | Avoids acetic acid/HCl mixture; ensures clean conversion |

| Oxidation | Hydrogen peroxide (48%), acid (e.g., sulfuric acid), no tungstate catalyst | 10–12 | In situ oxidation, minimizes metal contamination |

| Purification | Filtration, pH adjustment with ammonia, vacuum drying | 5–70 | Moisture content controlled below 5% |

Research Findings and Optimization

- The elimination of alkali metal tungstate catalysts in oxidation steps reduces tungsten impurities, which are difficult to remove and regulated in pharmaceutical-grade materials.

- The use of sulfuric acid alone for hydrolysis and decarboxylation streamlines the process and improves yield by avoiding additional acid mixtures.

- In situ oxidation avoids isolation of intermediates, reducing steps and potential product loss.

- Biobased acrylic acid synthesis methods provide sustainable routes for acrylic acid precursors, which can be adapted for the target compound’s synthesis.

- Polymerization studies confirm the stability of acrylic acid derivatives attached to pyridine rings, supporting the feasibility of further functionalization or copolymer formation.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Condensation-Hydrolysis-Oxidation | Ester condensation → hydrolysis → oxidation | High yield, low metal contamination | Requires careful temperature control |

| Biobased Acrylic Acid Route | Ethanol → propanoic acid → halogenation → acrylic acid | Sustainable, high purity acrylic acid | Multi-step, requires catalyst control |

| Polymerization-Based Functionalization | Copolymerization with styrene or cross-linkers | Useful for material applications | Not for pure compound synthesis |

Chemical Reactions Analysis

Types of Reactions: (2Z)-3-(6-methylpyridin-2-yl)acrylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-3-(6-methylpyridin-2-yl)acrylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Medicine: It is being investigated for its potential therapeutic properties, including anti-fibrotic and anti-inflammatory activities.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-(6-methylpyridin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Position and Electronic Effects: The 6-methyl group in the target compound (electron-donating) contrasts with 6-bromo (electron-withdrawing) in ’s analog, which may reduce the pyridine ring’s basicity and alter reactivity . Amino and methoxy groups () enhance solubility in polar solvents when protonated or through hydrogen bonding .

The Z-configuration in the target compound and cis-p-coumaric acid () may influence geometric alignment in enzyme binding pockets, as seen in HCV NS5B inhibitors () .

Heterocycle Variations :

Physicochemical Properties (Theoretical Comparison)

| Property | This compound | 3-(6-Bromopyridin-3-yl)acrylic Acid | cis-p-Coumaric Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 163.18 | 228.04 | 164.16 |

| LogP (Predicted) | ~1.2 | ~2.1 | ~1.8 |

| pKa (Carboxylic Acid) | ~4.5 | ~3.9 | ~4.7 |

| Hydrogen Bond Donors | 1 | 1 | 2 (phenolic OH) |

Note: Data inferred from structural analogs and computational modeling.

- Acidity : The 6-bromo substituent in ’s compound lowers the carboxylic acid’s pKa due to electron withdrawal, enhancing ionization at physiological pH .

- Hydrogen Bonding: cis-p-Coumaric acid () has an additional phenolic -OH, increasing hydrogen-bonding capacity and solubility in aqueous media compared to pyridine analogs .

Biological Activity

(2Z)-3-(6-Methylpyridin-2-yl)acrylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and other therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, research indicates that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 12 | 100 |

These results suggest a promising application of this compound in developing new antibacterial agents, especially against resistant strains .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. A study conducted on various fungal strains demonstrated the compound's ability to inhibit fungal growth effectively.

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| C. albicans | 18 | 100 |

| A. niger | 16 | 100 |

| F. solani | 14 | 100 |

The inhibition zones indicate that this compound could be a candidate for antifungal treatment strategies .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interfere with microbial cell wall synthesis or disrupt metabolic pathways critical for microbial survival.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections treated with formulations containing this compound showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Antifungal Treatment : In vitro studies indicated that this compound could enhance the efficacy of existing antifungal drugs when used in combination therapies, suggesting a synergistic effect that warrants further exploration.

Q & A

Q. What are the standard synthetic routes for (2Z)-3-(6-methylpyridin-2-yl)acrylic acid, and how is stereochemical control achieved?

The compound is commonly synthesized via Heck coupling reactions, which couple 6-methylpyridine-2-carbaldehyde with acrylic acid derivatives under palladium catalysis. Stereochemical control for the (Z)-configuration is achieved by optimizing reaction conditions, such as using bulky ligands (e.g., triphenylphosphine) to favor the desired geometry . Post-synthesis, purity is enhanced via recrystallization or column chromatography. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for confirming stereochemistry .

Q. How can researchers characterize the molecular interactions of this compound with biological targets?

The (Z)-configured acrylic acid moiety enables hydrogen bonding and π-π stacking with aromatic residues in enzymes or receptors. Methods include:

Q. What spectroscopic techniques are most effective for structural validation?

- ¹H/¹³C NMR : Assign protons and carbons, with the (Z)-configuration confirmed by coupling constants (J ≈ 12–14 Hz for trans-coupling in acrylic acid derivatives).

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations.

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen-bonded dimers) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products?

Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 30–50% yield improvement compared to conventional heating) .

- Continuous flow reactors : Enhance mass transfer and reduce side reactions in Heck coupling .

- Catalyst screening : Test palladium complexes with chelating ligands (e.g., bidentate ligands) to stabilize intermediates .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in enzyme inhibition or cytotoxicity may arise from:

Q. What computational methods support the design of derivatives with enhanced bioactivity?

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity.

- Density functional theory (DFT) : Calculate frontier molecular orbitals to predict reactivity .

Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.